molecular formula C5H7BrN2S B13576788 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole

3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole

Cat. No.: B13576788
M. Wt: 207.09 g/mol
InChI Key: VLVDPGPAXNAYMA-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, methyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole typically involves the bromination of 1-methyl-5-(methylsulfanyl)-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), or oxone are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated pyrazoles or modified pyrazole rings.

Scientific Research Applications

3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

3-bromo-1-methyl-5-methylsulfanylpyrazole

InChI

InChI=1S/C5H7BrN2S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3

InChI Key

VLVDPGPAXNAYMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)SC

Origin of Product

United States

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